
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone typically involves multiple steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitro-2-furaldehyde.
Isoxazole Ring Formation: The 5-nitro-2-furaldehyde is then reacted with an appropriate reagent to form the isoxazole ring.
Ketone Formation: The isoxazole intermediate is further reacted to introduce the ketone group.
Thiosemicarbazone Formation: Finally, the ketone intermediate is reacted with thiosemicarbazide under acidic or basic conditions to form the desired thiosemicarbazone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction rates.
化学反应分析
Types of Reactions
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the nitrofuran ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in microbial or cancer cells.
相似化合物的比较
Similar Compounds
- 5-Methyl-3-(5-nitro-2-furyl)pyrazole
- 5-Nitro-2-furaldehyde thiosemicarbazone
Comparison
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is unique due to its combined structural features of a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
属性
CAS 编号 |
15154-25-3 |
|---|---|
分子式 |
C11H11N5O4S |
分子量 |
309.30 g/mol |
IUPAC 名称 |
[(E)-1-[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5O4S/c1-5(13-14-11(12)21)9-6(2)20-15-10(9)7-3-4-8(19-7)16(17)18/h3-4H,1-2H3,(H3,12,14,21)/b13-5+ |
InChI 键 |
MEBZPTVCYFEIFD-WLRTZDKTSA-N |
手性 SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])/C(=N/NC(=S)N)/C |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


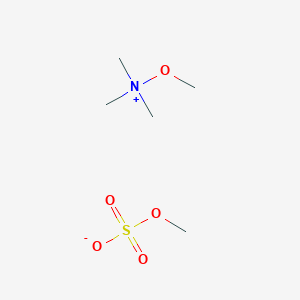
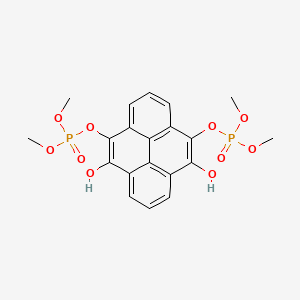





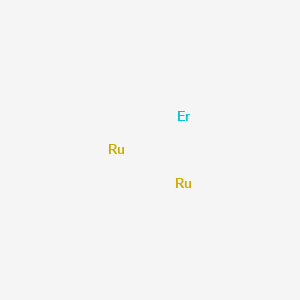
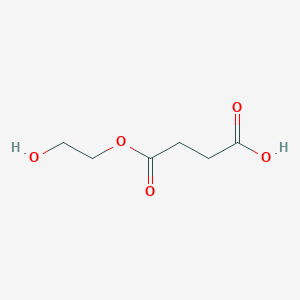
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
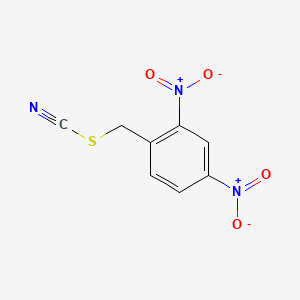
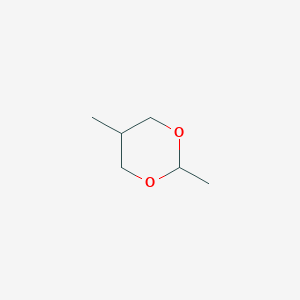
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
